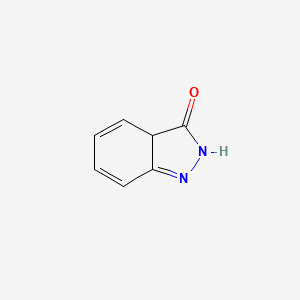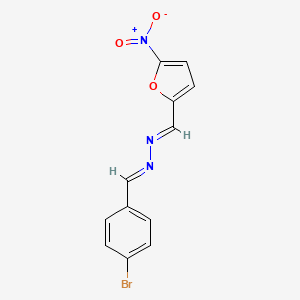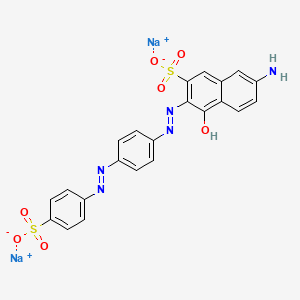
Direct Red 254
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Direct Red 254 typically involves the reaction of 4-chlorobenzonitrile with diisopropyl succinate in the presence of a base such as sodium tert-amyl alcohol. The reaction proceeds through a condensation reaction followed by hydrolysis . The process involves heating, stirring, and refluxing under nitrogen protection, followed by hydrolysis with surfactant-containing deionized water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and controlled reaction conditions to ensure high yield and product quality. The process includes steps such as redox reaction, condensation reaction, and hydrolysis, with careful temperature and stirring control .
Análisis De Reacciones Químicas
Types of Reactions
Direct Red 254 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the chemical structure and color of the pigment.
Substitution: Substitution reactions, particularly involving the chlorophenyl groups, can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Direct Red 254 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Direct Red 254 involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound’s color properties are attributed to its molecular structure, which allows it to absorb and emit light at specific wavelengths . In biological applications, this compound binds to cellular components, enabling visualization under fluorescence microscopy .
Comparación Con Compuestos Similares
Direct Red 254 is unique among diketopyrrolo-pyrrole pigments due to its specific color properties and stability. Similar compounds include:
Pigment Red 255: Another DPP pigment with slightly different color properties.
Pigment Red 256: Known for its high tinting strength and colorfastness.
Pigment Red 257: Used in similar applications but with different shade and stability characteristics
This compound stands out for its combination of high color saturation, opacity, and resistance to environmental factors, making it a preferred choice in various industrial and research applications .
Propiedades
Fórmula molecular |
C22H15N5Na2O7S2 |
|---|---|
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
disodium;7-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N5O7S2.2Na/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clave InChI |
DNDMQQPFVIIALP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


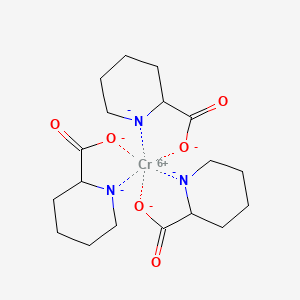
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)

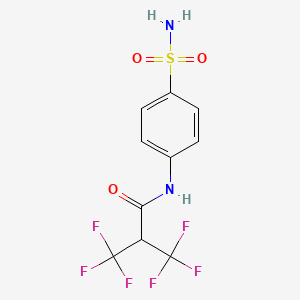
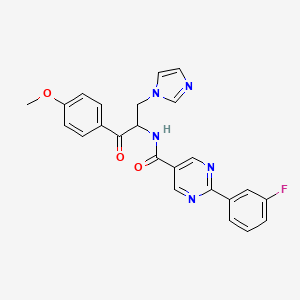

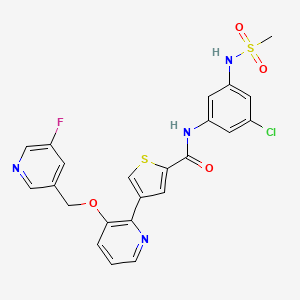
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)

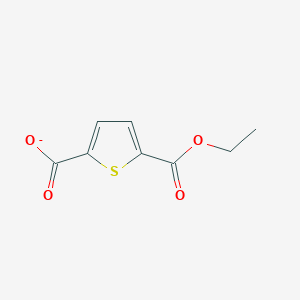
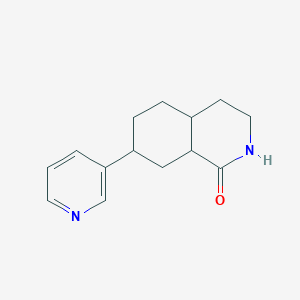
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
